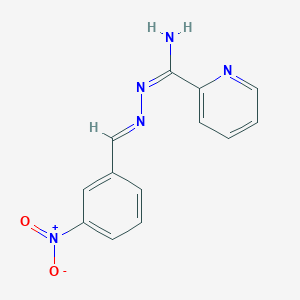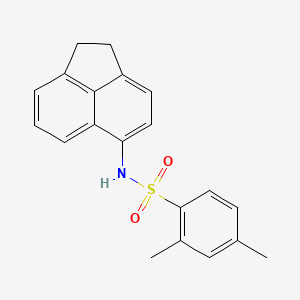
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone, also known as CNBF, is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is a derivative of furanone and has been synthesized using different methods. CNBF has been shown to possess various biochemical and physiological effects, making it a promising candidate for further studies.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is not yet fully understood. However, it has been suggested that this compound may interact with thiol-containing proteins and enzymes, leading to the inhibition of their activity. 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has also been shown to possess antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been shown to possess various biochemical and physiological effects, including its ability to inhibit the growth of bacterial strains, such as Staphylococcus aureus and Escherichia coli. This compound has also been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has several advantages for use in lab experiments. This compound is stable and can be easily synthesized using different methods. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone possesses fluorescent properties, making it a useful probe for detecting thiols in living cells. However, one limitation of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. One potential direction is the development of new antibiotics based on the antibacterial properties of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. Moreover, further studies are needed to understand the mechanism of action of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone and its potential applications in the treatment of oxidative stress-related diseases and inflammation. Additionally, the development of new materials, such as polymers and hydrogels, based on the polymerization reactions of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is another potential direction for future research.
合成法
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone can be synthesized using different methods, including the reaction of 4-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base and a catalyst, such as piperidine and acetic acid, respectively. The resulting product is then subjected to a cyclization reaction using a strong acid, such as sulfuric acid, to form 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. Other methods include the use of different aldehydes and nitrobenzenes as starting materials.
科学的研究の応用
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been used in various scientific research studies, including its application as a fluorescent probe for detecting thiols in living cells. This compound has also been shown to possess antibacterial properties, making it a potential candidate for the development of new antibiotics. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been used in the development of new materials, such as polymers and hydrogels, due to its ability to undergo polymerization reactions.
特性
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-7-5-11(6-8-14)16-10-13(17(20)23-16)9-12-3-1-2-4-15(12)19(21)22/h1-10H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSSMEJXRJCIQZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)




![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)


![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
